molecular formula C10H14S B3017142 (2-Isopropylphenyl)(methyl)sulfane CAS No. 2976-66-1

(2-Isopropylphenyl)(methyl)sulfane

Cat. No. B3017142
CAS RN: 2976-66-1
M. Wt: 166.28
InChI Key: UWRWHOKKUJISAM-UHFFFAOYSA-N
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Description

“(2-Isopropylphenyl)(methyl)sulfane” is a chemical compound with the formula C10H14S and a molecular weight of 166.28 . It is used in research and has potential applications in various fields .


Synthesis Analysis

Sulfones, including “(2-Isopropylphenyl)(methyl)sulfane”, are versatile synthetic intermediates in organic chemistry . They have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers . The direct and selective oxidation of sulfide to sulfone and sulfoxide remains the most useful and practical method in biology and pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of “(2-Isopropylphenyl)(methyl)sulfane” consists of a sulfur atom bonded to a methyl group and a 2-isopropylphenyl group . The exact structure can be represented by the SMILES notation: CC(C)C1=CC=CC=C1SC .


Chemical Reactions Analysis

Sulfones, including “(2-Isopropylphenyl)(methyl)sulfane”, can participate in various chemical reactions . For instance, they can participate in Pd-catalysed Suzuki–Miyaura type reactions . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

Mechanism of Action

While the specific mechanism of action for “(2-Isopropylphenyl)(methyl)sulfane” is not mentioned in the search results, sulfonamides, a related class of compounds, are known to inhibit the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

While specific safety data for “(2-Isopropylphenyl)(methyl)sulfane” is not available in the search results, it’s important to handle all chemicals with care. Always use personal protective equipment, avoid dust formation, and ensure adequate ventilation .

Future Directions

Sulfones, including “(2-Isopropylphenyl)(methyl)sulfane”, are being explored for their potential in various fields. For instance, they are being used in the development of metal and photocatalytic methods for selective functionalization of unsaturated C–C bonds . This knowledge should stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

properties

IUPAC Name

1-methylsulfanyl-2-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-8(2)9-6-4-5-7-10(9)11-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRWHOKKUJISAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Isopropylphenyl)(methyl)sulfane

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